molecular formula C12H14BrN3O B2602062 5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2415628-66-7

5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile

Cat. No.: B2602062
CAS No.: 2415628-66-7
M. Wt: 296.168
InChI Key: OUPJEACZCGZDPI-UHFFFAOYSA-N
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Description

5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile is a complex organic compound that features a bromine atom, a piperidine ring, and a pyridine ring with a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile typically involves multiple steps. One common method includes the bromination of a pyridine derivative followed by the introduction of the piperidine ring through nucleophilic substitution. The hydroxymethyl group can be introduced via a reduction reaction using appropriate reducing agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Formation of 5-Bromo-2-[4-(carboxy)piperidin-1-yl]pyridine-3-carbonitrile.

    Reduction: Formation of 5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of biological pathways and interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Similar in structure but with a pyrazole ring instead of a piperidine ring.

    5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine: Contains a nitro group instead of a hydroxymethyl group.

Uniqueness

5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

5-bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3O/c13-11-5-10(6-14)12(15-7-11)16-3-1-9(8-17)2-4-16/h5,7,9,17H,1-4,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUPJEACZCGZDPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=C(C=C(C=N2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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